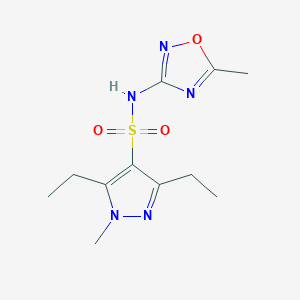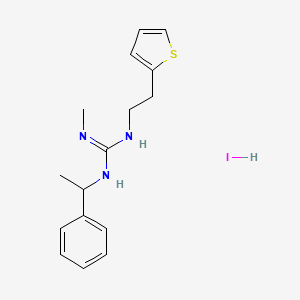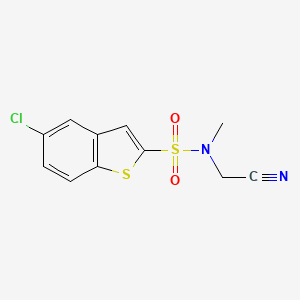
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide, also known as DMPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for a wide range of biological and biochemical studies.
作用机制
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This mechanism of action has been studied extensively using X-ray crystallography and other biochemical techniques.
Biochemical and Physiological Effects:
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its potential as a carbonic anhydrase inhibitor, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential as a neuroprotective agent and as a potential treatment for Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide is its unique chemical structure, which makes it a promising candidate for a wide range of biological and biochemical studies. However, one limitation of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide is that it can be difficult to synthesize and purify, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a carbonic anhydrase inhibitor for the treatment of glaucoma and other diseases. Additionally, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide could be studied for its potential as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand the potential applications of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide in scientific research.
合成方法
The synthesis of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide involves the reaction of 3,5-diethyl-1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,2,4-oxadiazole-3-amine to form the desired compound, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide. The overall yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization or chromatography.
科学研究应用
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are essential enzymes that play a critical role in the regulation of acid-base balance in the body. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S/c1-5-8-10(9(6-2)16(4)13-8)20(17,18)15-11-12-7(3)19-14-11/h5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTZCQNPXFHTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)S(=O)(=O)NC2=NOC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)

![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)

![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)